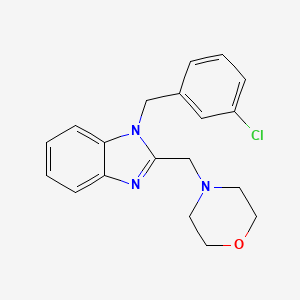![molecular formula C21H22ClN3O B5294777 [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol](/img/structure/B5294777.png)
[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol, also known as XBD173, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, neuroprotection, and protein folding. [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to bind to the sigma-1 receptor and modulate its activity, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the reduction of oxidative stress, and the inhibition of inflammation. [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has also been shown to improve mitochondrial function and increase the production of ATP, the primary energy source for cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol in lab experiments is its specificity for the sigma-1 receptor, which allows for more precise modulation of cellular processes. However, one limitation of using [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many future directions for research on [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol, including the investigation of its potential therapeutic applications in other neurological disorders, the optimization of its synthesis method to increase yield and solubility, and the elucidation of its exact mechanism of action at the molecular level. Additionally, the development of [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol analogs with improved pharmacokinetic properties may lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol involves a multi-step process that starts with the reaction of 2-chlorobenzylamine with 2-nitrobenzaldehyde to form a Schiff base intermediate. The Schiff base is then reduced using sodium borohydride to yield the corresponding amine. This amine is then reacted with 2-chloroquinoxaline to form the final product, [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol. The overall yield of this synthesis method is approximately 40%.
Wissenschaftliche Forschungsanwendungen
[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to have potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In Alzheimer's disease, [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease, [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to protect dopaminergic neurons from damage and improve motor function. In multiple sclerosis, [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to reduce inflammation and demyelination in the central nervous system.
Eigenschaften
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-1-quinoxalin-2-ylpiperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-17-6-2-1-5-16(17)13-21(15-26)9-11-25(12-10-21)20-14-23-18-7-3-4-8-19(18)24-20/h1-8,14,26H,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKGBPGTORTRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2Cl)CO)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5294710.png)

![6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5294720.png)
![3-(1-methyl-1H-pyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5294728.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B5294741.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5294755.png)
![1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5294760.png)

![2-{4-chloro-2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5294784.png)
![1-(diphenylmethyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5294791.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5294792.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294800.png)